molecular formula C3H4O2 B057145 Vinyl formate CAS No. 692-45-5

Vinyl formate

Cat. No.: B057145
CAS No.: 692-45-5
M. Wt: 72.06 g/mol
InChI Key: GFJVXXWOPWLRNU-UHFFFAOYSA-N
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Description

Vinyl formate is an organic compound with the chemical formula CH2=CHOCHO. It is an ester derived from formic acid and vinyl alcohol. This compound is a colorless liquid with a boiling point of approximately 46°C

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl formate can be synthesized through the reaction of gaseous acetylene (C2H2) with formic acid (HCOOH) in the presence of a catalyst such as mercury phosphate (Hg3(PO4)2). The reaction typically involves bubbling acetylene gas into formic acid for about two hours, resulting in the formation of this compound and 1,1-ethanediol diformate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Vinyl formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to formic acid and other oxidation products.

    Reduction: Reduction reactions can convert this compound to vinyl alcohol and formic acid.

    Substitution: this compound can participate in substitution reactions where the formate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products:

    Oxidation: Formic acid and carbon dioxide.

    Reduction: Vinyl alcohol and formic acid.

    Substitution: Various substituted vinyl compounds depending on the reagents used.

Scientific Research Applications

Vinyl formate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of adhesives, coatings, and resins due to its reactive vinyl group.

Mechanism of Action

The mechanism of action of vinyl formate involves its reactivity due to the presence of the vinyl group and the formate ester. The vinyl group can undergo polymerization and addition reactions, while the formate ester can participate in hydrolysis and substitution reactions. These properties make this compound a versatile compound in various chemical processes.

Comparison with Similar Compounds

    Methyl formate (CH3OCHO): A simpler ester with a methyl group instead of a vinyl group.

    Ethyl formate (CH3CH2OCHO): An ester with an ethyl group, commonly used as a flavoring agent.

    Vinyl acetate (CH2=CHOCOCH3): An ester with an acetate group, widely used in the production of polyvinyl acetate (PVA) and other polymers.

Uniqueness of Vinyl Formate: this compound is unique due to its unsaturated vinyl group, which imparts distinct reactivity compared to other formates. This makes it particularly useful in polymerization reactions and as a precursor for more complex organic molecules.

Properties

IUPAC Name

ethenyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c1-2-5-3-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJVXXWOPWLRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25567-89-9
Record name Poly(vinyl formate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25567-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20219233
Record name Formic acid, vinyl ester
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Molecular Weight

72.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692-45-5
Record name Vinyl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinyl formate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VINYL FORMATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8403
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Record name Formic acid, vinyl ester
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Record name Vinyl formate
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Record name VINYL FORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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